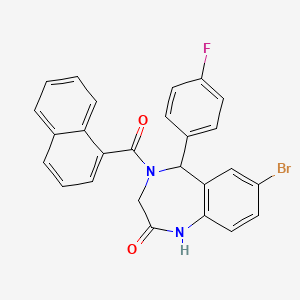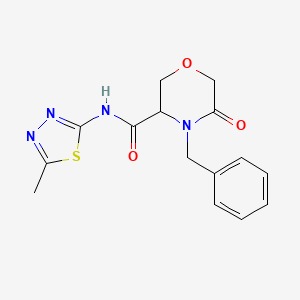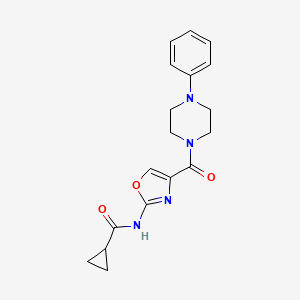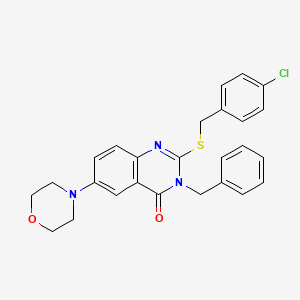
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H18BrFN2O2 and its molecular weight is 489.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Benzodiazepines in Scientific Research
Benzodiazepines, with a core structure similar to part of the specified compound, are primarily known for their use in medicine as sedatives, anticonvulsants, and muscle relaxants. Their scientific research applications extend beyond these therapeutic uses. For instance, research on synthetic aspects of benzodiazepines has explored their broad biological activities and significant approaches for their synthesis, highlighting their role in anticonvulsion, anti-anxiety, and other biological activities (Sunita Teli et al., 2023). Another study focused on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment, emphasizing their persistence in the environment and the need for effective removal strategies (T. Kosjek et al., 2012).
Naphthalene Derivatives in Scientific Research
Naphthalene derivatives, another component of the specified compound, have been investigated for various applications, including their role as corrosion inhibitors. A review on phthalocyanine and naphthalocyanine, nitrogenous heterocyclic compounds with naphthalene moieties, discussed their effectiveness as anticorrosive materials due to their ability to form chelating complexes with metallic atoms (C. Verma et al., 2021). The environmental impact of naphthalene derivatives has also been a subject of research, with studies on their occurrence in various environments and their potential health risks (C. Jia & S. Batterman, 2010).
作用機序
Target of Action
The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction leads to the activation of these receptors, triggering a series of intracellular events.
Biochemical Pathways
This leads to an inhibition of protein kinase A, affecting the phosphorylation state of various proteins and leading to changes in neuronal excitability .
Result of Action
The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking .
特性
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPBQKXSLFJXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)
![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)



![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)


